molecular formula C36H29N3O3 B11539452 N-[3,5-bis(2-methylphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-[3,5-bis(2-methylphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No.: B11539452
M. Wt: 551.6 g/mol
InChI Key: HAUZYGOYAHKXRE-UHFFFAOYSA-N
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Description

N-[3,5-bis(2-methylphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers and industrial applications.

Preparation Methods

The synthesis of N-[3,5-bis(2-methylphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves several steps, including the formation of intermediate compounds and their subsequent reactions. The synthetic routes typically involve:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3,5-bis(2-methylphenoxy)benzene and 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

    Coupling Reactions: The intermediate compounds are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include catalysts like palladium or copper, and solvents such as dimethylformamide (DMF) or toluene.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

N-[3,5-bis(2-methylphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3,5-bis(2-methylphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of materials with specific properties, such as plastics, adhesives, and coatings, due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of N-[3,5-bis(2-methylphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by:

    Inhibiting Enzymes: It can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, affecting signal transduction pathways.

    Interfering with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-[3,5-bis(2-methylphenoxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    N-[3,5-bis(2-methylphenoxy)phenyl]-2,3,5-triiodobenzamide: This compound shares a similar structure but contains iodine atoms, which may impart different chemical and biological properties.

    4-chloro-3-ethyl-1-methyl-N-{[4-(4-methylphenoxy)phenyl]methyl}-1H-pyrazole-5-carboxamide: This compound has a similar pyrazole core but different substituents, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C36H29N3O3

Molecular Weight

551.6 g/mol

IUPAC Name

N-[3,5-bis(2-methylphenoxy)phenyl]-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C36H29N3O3/c1-25-13-9-11-19-33(25)41-30-21-28(22-31(23-30)42-34-20-12-10-14-26(34)2)37-36(40)32-24-39(29-17-7-4-8-18-29)38-35(32)27-15-5-3-6-16-27/h3-24H,1-2H3,(H,37,40)

InChI Key

HAUZYGOYAHKXRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=CC(=C2)NC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)OC6=CC=CC=C6C

Origin of Product

United States

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